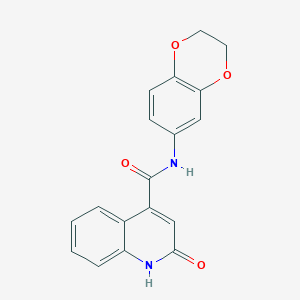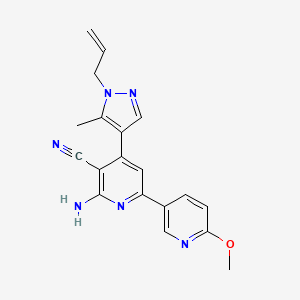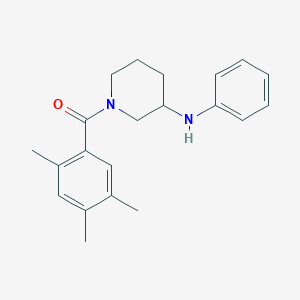![molecular formula C21H19N3O B5373257 2-[2-(1-ethyl-1H-indol-3-yl)vinyl]-3-methyl-4(3H)-quinazolinone](/img/structure/B5373257.png)
2-[2-(1-ethyl-1H-indol-3-yl)vinyl]-3-methyl-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(1-ethyl-1H-indol-3-yl)vinyl]-3-methyl-4(3H)-quinazolinone, also known as EMQMCM, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound has been studied for its potential use in the treatment of various diseases, including cancer, cardiovascular diseases, and neurological disorders. In
作用机制
The mechanism of action of 2-[2-(1-ethyl-1H-indol-3-yl)vinyl]-3-methyl-4(3H)-quinazolinone is not fully understood. However, studies have suggested that this compound exerts its anti-cancer activity by inducing oxidative stress, inhibiting the PI3K/Akt/mTOR pathway, and activating the JNK pathway. This compound has also been shown to inhibit angiogenesis and induce cell cycle arrest in cancer cells.
In terms of its cardiovascular effects, this compound has been shown to activate the endothelial nitric oxide synthase (eNOS) pathway, leading to vasodilation and reduced blood pressure. This compound has also been shown to improve cardiac function by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound exhibits various biochemical and physiological effects. Studies have shown that this compound induces apoptosis in cancer cells by activating caspase-3 and caspase-9, and inhibiting Bcl-2 expression. This compound also inhibits cell proliferation by inducing cell cycle arrest at the G1 phase.
In terms of its cardiovascular effects, this compound induces vasodilation by activating the eNOS pathway, leading to increased production of nitric oxide (NO). This compound also reduces oxidative stress and inflammation, leading to improved cardiac function.
实验室实验的优点和局限性
2-[2-(1-ethyl-1H-indol-3-yl)vinyl]-3-methyl-4(3H)-quinazolinone has several advantages for lab experiments. It exhibits potent anti-cancer activity against various cancer cell lines, making it a promising candidate for cancer treatment. This compound also exhibits vasodilatory effects and improves cardiac function, making it a potential candidate for the treatment of cardiovascular diseases.
However, there are also some limitations to using this compound in lab experiments. This compound has poor solubility in water, which can make it difficult to administer in vivo. This compound also has low bioavailability, which can limit its effectiveness in vivo.
未来方向
There are several future directions for the study of 2-[2-(1-ethyl-1H-indol-3-yl)vinyl]-3-methyl-4(3H)-quinazolinone. One potential direction is to develop new synthesis methods to improve the yield and purity of the compound. Another direction is to investigate the potential use of this compound in combination with other anti-cancer drugs to enhance its effectiveness.
In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases. Studies are also needed to investigate the pharmacokinetics and toxicity of this compound in vivo.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It exhibits potent anti-cancer activity and has potential for the treatment of cardiovascular diseases. Further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases.
合成方法
The synthesis of 2-[2-(1-ethyl-1H-indol-3-yl)vinyl]-3-methyl-4(3H)-quinazolinone involves the reaction of 3-methyl-4(3H)-quinazolinone with 1-ethyl-1H-indole-3-carboxaldehyde in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation reaction, followed by cyclization to form the final product. Various modifications have been made to the synthesis method to improve the yield and purity of the compound.
科学研究应用
2-[2-(1-ethyl-1H-indol-3-yl)vinyl]-3-methyl-4(3H)-quinazolinone has been extensively studied for its potential use in the treatment of cancer. Studies have shown that this compound exhibits potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
In addition to its anti-cancer activity, this compound has also been studied for its potential use in the treatment of cardiovascular diseases. Studies have shown that this compound exhibits vasodilatory effects, reduces blood pressure, and improves cardiac function in animal models.
属性
IUPAC Name |
2-[(E)-2-(1-ethylindol-3-yl)ethenyl]-3-methylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O/c1-3-24-14-15(16-8-5-7-11-19(16)24)12-13-20-22-18-10-6-4-9-17(18)21(25)23(20)2/h4-14H,3H2,1-2H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFAUHGDNEFRWGZ-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C=CC3=NC4=CC=CC=C4C(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C2=CC=CC=C21)/C=C/C3=NC4=CC=CC=C4C(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-methyl-2-(3-methylpyridin-2-yl)ethyl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B5373177.png)
![5-{[(3R)-3-hydroxypyrrolidin-1-yl]methyl}-N-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5373187.png)
![(1R*,2R*,4R*)-N-{2-[(2,2,2-trifluoroacetyl)amino]ethyl}bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5373196.png)
![2-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]-4-phenyl-5-(3-piperidinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride](/img/structure/B5373197.png)

![3-[7-acetyl-3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl acetate](/img/structure/B5373204.png)
![2-(2,6-dimethyl-4-morpholinyl)-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-1,3-thiazol-4(5H)-one](/img/structure/B5373218.png)
![N-(3-chloro-2-methylphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5373223.png)


![2-chloro-4-fluoro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5373242.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-N-methyl-2-propanamine](/img/structure/B5373250.png)
![1-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}pyrrolidine](/img/structure/B5373251.png)
![3-{2-[allyl(propyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5373262.png)